N-Acetylneuraminic Acid Tetramer alpha(2-8)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

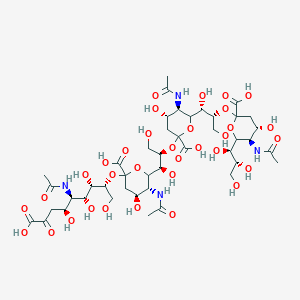

N-Acetylneuraminic acid tetramer alpha(2-8) (NANA-α2-8) is a tetrameric form of N-acetylneuraminic acid (NANA) which is a sialic acid found in mammalian cells. It is an important component of glycoproteins and glycolipids, and plays a vital role in the development of cell-cell interactions, cell adhesion and signal transduction. NANA-α2-8 is a special form of NANA, as it is a tetrameric form of the acid. It is formed by the condensation of four molecules of NANA and is found in a variety of glycoproteins and glycolipids.

Applications De Recherche Scientifique

Enzymology and Metabolic Pathways

- N-Acetylneuraminic Acid Metabolism : The three-dimensional structure of N-acetylneuraminate lyase from Escherichia coli reveals its role in the cleavage of N-acetylneuraminic acid to form pyruvate and N-acetyl-D-mannosamine. This enzyme is crucial for the regulation of sialic acid metabolism in bacteria and its reverse reaction is utilized for the synthesis of sialic acid and its derivatives (Izard et al., 1994).

Glycobiology and Molecular Recognition

- Polysialylation and Glycoproteins : Studies on the occurrence of poly(alpha2,8-deaminoneuraminic acid) in mammalian tissues highlight the widespread and developmentally regulated expression of homopolymers of alpha2,8-linked N-acetylneuraminic acid on selected proteins, indicating its distinctive role among polysialic acids and suggesting a general function of the poly(alpha2,8-KDN)-bearing glycoproteins (Ziak et al., 1996).

Molecular Dynamics and Quantum Mechanical Calculations

- Molecular Dynamics Simulation : Molecular dynamics simulation and quantum mechanical calculations on α-D-N-acetylneuraminic acid provide insights into the three-dimensional structure and conformation of α-Neu5Ac in biological environments, highlighting the significance of water-mediated hydrogen bonds in stabilizing its conformation (Priyadarzini et al., 2012).

Sialic Acid Synthesis and Analysis

- Synthesis of Sialic Acid Derivatives : Research into the synthesis and biological properties of N‐Acetyl‐4‐deoxy‐D‐neuraminic Acid reveals methods for transforming N-acetylneuraminic acid into various derivatives, offering insights into biochemical activities and potential applications in drug design (Hagedorn & Brossmer, 1986).

High-Resolution Spectroscopy and Structural Analysis

- NMR Spectroscopy of Sialic Acids : High-resolution 1H-NMR spectroscopy studies on free and glycosidically linked O-acetylated sialic acids demonstrate the power of NMR for determining the number and position of O-acetyl substituents in sialic acid residues, crucial for the structural analysis of carbohydrate chains derived from glycoconjugates (Haverkamp et al., 1982).

Propriétés

IUPAC Name |

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N4O33/c1-13(53)45-26(17(57)5-18(58)38(68)69)34(67)31(64)23(10-50)76-42(39(70)71)7-20(60)28(47-15(3)55)36(80-42)33(66)25(12-52)78-44(41(74)75)8-21(61)29(48-16(4)56)37(81-44)32(65)24(11-51)77-43(40(72)73)6-19(59)27(46-14(2)54)35(79-43)30(63)22(62)9-49/h17,19-37,49-52,57,59-67H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36?,37?,42?,43?,44?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLGFGDWUSYIF-ADZPKJRYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N4O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1183.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylneuraminic Acid Tetramer alpha(2-8) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)

![3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2741916.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)

![N-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2741921.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)